
Methyltetrazine-PEG4-Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
PEG-modified compounds are typically synthesized through reactions that attach PEG chains to target molecules, enhancing their solubility and stability. For example, sulfuric acid-modified PEG-6000 has been used as an efficient, biodegradable, and reusable polymeric catalyst for the synthesis of poly-substituted quinolines under solvent-free conditions, showcasing PEG's versatility in facilitating chemical syntheses (Hasaninejad et al., 2011).
Molecular Structure Analysis
The molecular structure of PEG-modified compounds can significantly influence their physicochemical properties. Studies on the crystal structure of PEG and its modifications can provide insights into the effects of PEGylation on molecular conformation and stability. For example, analysis of pyrazine and methyl substituted pyrazines revealed the impact of C–H group acidity and C–H···N interactions on molecular structure (Thalladi et al., 2000).
Chemical Reactions and Properties
PEGylation can significantly alter the chemical reactivity and properties of the modified compounds. For instance, PEG-SO3H has been utilized as a highly efficient and homogeneous polymeric catalyst for synthesizing bis(indolyl)methanes, demonstrating the catalytic potential of PEG modifications (Hasaninejad et al., 2011).
科学的研究の応用
Bioengineering and Biomedical Applications
Methyltetrazine-PEG4-Acid is utilized in the design of bioengineering materials, particularly in the formation of dynamically tunable hydrogels for cell culture and differentiation. For example, poly(ethylene glycol)-based hydrogels incorporating methyltetrazine have been used for the culture and differentiation of human-induced pluripotent stem cells, demonstrating the material's adaptability and crucial role in stem cell research (Arkenberg et al., 2020).
Drug Delivery and Biocompatibility
Methyltetrazine-PEG4-Acid plays a significant role in enhancing the biocompatibility of drug delivery systems. For instance, Fe3O4 magnetic nanoparticles functionalized with methyltetrazine-PEG4 showed promising results in drug delivery, highlighting their ability to complex with drugs for controlled release while also ensuring biocompatibility in biological environments (Tudisco et al., 2013).
Surface Engineering and Immunoassays
The chemical properties of Methyltetrazine-PEG4-Acid contribute to advancements in surface engineering. Surface modifications using poly(methylmethacrylate) with Methyltetrazine-PEG4 significantly impact fluorescence immunoassays, optimizing antibody clustering and enhancing specific signal detection while minimizing nonspecific signals, showcasing the compound's potential in improving diagnostic assays (Akers et al., 2017).
Cell Surface Modification and Imaging
Methyltetrazine-PEG4-Acid derivatives have been successfully utilized in cell membrane modification, enabling the attachment of various biomolecules and enhancing cellular functionalities. For example, clickable Methyltetrazine-Indocarbocyanine lipids have been used for efficient modification of cell membranes, which holds significant promise for imaging and drug delivery applications in engineered cells (Gaikwad et al., 2019).
作用機序
Target of Action
Methyltetrazine-PEG4-Acid is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase . The primary targets of Methyltetrazine-PEG4-Acid are proteins with primary amine groups . The compound can also recognize and bind thiol groups on target molecules .
Mode of Action
The terminal carboxylic acid (CO2H) of Methyltetrazine-PEG4-Acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This reaction enables the compound to bind to its target proteins. The methyltetrazine moiety of the compound can undergo fast click chemistry with trans-cyclooctene (TCO), enhancing the stability of the tetrazine moiety .
Biochemical Pathways
Methyltetrazine-PEG4-Acid plays a crucial role in activity-based protein profiling (ABPP), a technique used for the identification and visualization of enzyme activities within complex biological systems . The compound is incorporated into a dipeptide fluoromethylketone cysteine protease inhibitor, which can react with only the active form of proteases, yielding a covalent and irreversible enzyme-inhibitor adduct . The tetrazine allows visualization of the captured cathepsin activity by means of inverse electron demand Diels Alder ligation in cell lysates and live cells .
Pharmacokinetics
The compound’s water solubility is enhanced by a hydrophilic polyethylene glycol (peg) spacer arm , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of Methyltetrazine-PEG4-Acid’s action is the formation of a stable amide bond with its target proteins . This enables the visualization of enzyme activities in situ, providing a powerful tool for studying enzyme functions in complex biological systems .
Action Environment
The PEG4 component in Methyltetrazine-PEG4-Acid provides it with hydrophilicity, making it highly soluble in aquatic environments and conducive to binding with biomolecules . This suggests that the compound’s action, efficacy, and stability could be influenced by the hydration level of its environment.
特性
IUPAC Name |
3-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O7/c1-16-21-23-20(24-22-16)17-2-4-18(5-3-17)31-15-14-30-13-12-29-11-10-28-9-8-27-7-6-19(25)26/h2-5H,6-15H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFGOJBYDNENPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyltetrazine-PEG4-Acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2488630.png)
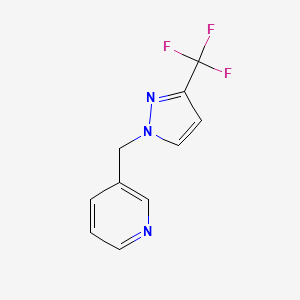
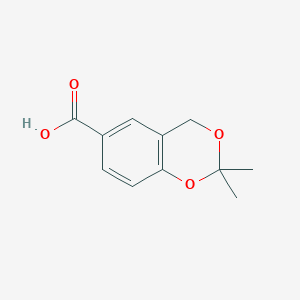
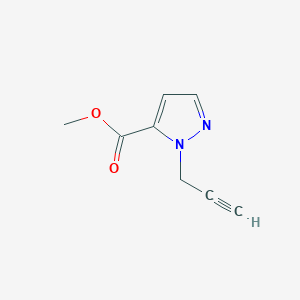

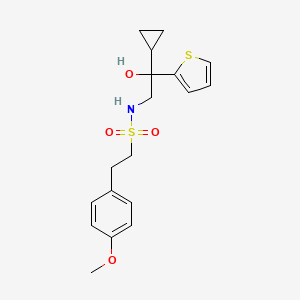
![11-(3,4-Dimethoxyphenyl)-6-hydroxy-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2488640.png)


![N-benzyl-6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2488644.png)


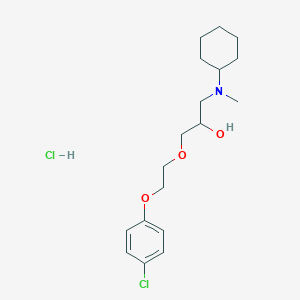
![(1E,4E)-1-[3-(4-tert-butylphenoxy)phenyl]-5-(dimethylamino)penta-1,4-dien-3-one](/img/structure/B2488653.png)